
2-Amino-3-(furan-2-yl)propanoic acid
Descripción general
Descripción
2-Amino-3-(furan-2-yl)propanoic acid is a compound that features both an amino and a furan moiety within its structure. This compound is of interest due to its potential applications in the synthesis of peptidomimetics and bioactive molecules. The furan ring, a heterocyclic aromatic, is known for its presence in various natural products and pharmaceuticals, and its incorporation into amino acids can lead to novel properties and biological activities .
Synthesis Analysis
The synthesis of related furan-containing amino acids has been reported through various methods. One approach involves the synthesis of furanoid sugar amino acids, which are used as dipeptide isosteres to induce turn structures in small linear peptides. These compounds are synthesized via a novel reaction path involving an intramolecular SN2 opening of a hexose-derived aziridine ring, leading to the formation of furanoid sugar amino acid frameworks in a single step . Another method describes the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones through a metal-free C-N coupling reaction, showcasing the versatility of furan derivatives in chemical synthesis . Additionally, a simple route to 3-(2-indolyl)-1-propanones via a furan recyclization reaction has been elaborated, demonstrating the reactivity of furan derivatives in the formation of complex structures . Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a furan nucleus, has been achieved by the reduction of hydroxyimino derivatives, highlighting a practical method for the synthesis of such compounds . Lastly, an enantioselective synthesis of furan-2-yl amines and amino acids has been described, where the chirality is controlled by the geometrical isomer of the starting material .
Molecular Structure Analysis
The molecular structure of furan-containing amino acids and their derivatives can be complex and diverse. For instance, the structure of a dihydro-oxo-N-phenyl-furancarboxamide derivative has been determined by X-ray crystallography, revealing that the amide and amine nitrogen atoms participate in the conjugated π system and engage in intramolecular hydrogen bonding . This highlights the importance of the furan ring in contributing to the overall molecular conformation and potential for interaction with biological targets.
Chemical Reactions Analysis
Furan-containing amino acids can participate in various chemical reactions due to their reactive sites. The furan ring can undergo recyclization reactions to form different heterocyclic structures, as seen in the synthesis of indolyl-propanones . The amino group in these compounds can also be involved in C-N coupling reactions, as demonstrated in the synthesis of amino acid derivatives of dihalo-furanones . These reactions are crucial for the modification and functionalization of furan-containing amino acids, leading to a wide range of potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-(furan-2-yl)propanoic acid derivatives are influenced by the presence of both the amino and furan groups. The introduction of amino acids to furanone derivatives has been shown to have no toxic effect on cancer cell lines, suggesting that these compounds may have favorable biological properties . The enantioselective synthesis of furan-2-yl amines and amino acids also indicates that these compounds can exist in chiral forms, which is significant for their potential activity in biological systems . The reactivity of the furan ring and the amino group allows for the synthesis of a variety of derivatives with different physical and chemical properties, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Amino-3-(furan-2-yl)propanoic acids, particularly those with a furan or thiophene nucleus, are synthesized through reduction processes involving zinc dust and formic acid. This method avoids the unfavorable hydrogenolysis of bromine on the thiophene nucleus, making it efficient for creating racemic 2-amino-3-(heteroaryl)propanoic acids (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Additionally, these compounds can undergo N-formylation to yield 2-(formylamino)-3-(heteroaryl)propanoic acids with significant yields (Kitagawa, Khandmaa, Fukumoto, & Asada, 2005).
Biological Activities and Applications
A novel furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, isolated from an endophytic fungus shows potent antifungal and medium antibacterial activities, suggesting its potential in developing new antimicrobial agents (Yang, Wang, Kang, & Ma, 2018).
Antimicrobial and Antifungal Properties
Compounds derived from 3-(furan-2-yl)propanoic acids demonstrate significant antimicrobial activities, particularly against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).
Inhibition of Root Growth
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from 2-amino-3-(furan-2-yl)propanoic acids, exhibit potent root growth-inhibitory activity, indicating potential use in agricultural applications (Kitagawa & Asada, 2005).
Biocatalysis and Green Chemistry
Pseudomonas cepacia lipase is effective in catalyzing esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester, demonstrating its utility in green chemistry applications (Vidya & Chadha, 2010).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(furan-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



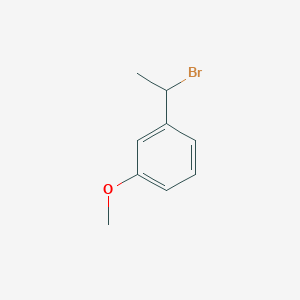
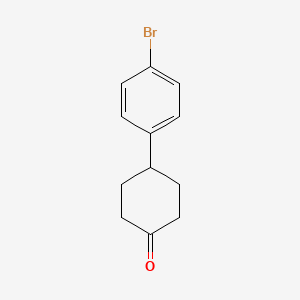
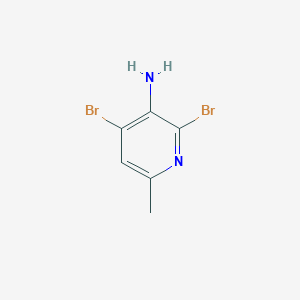
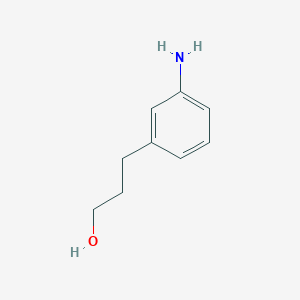
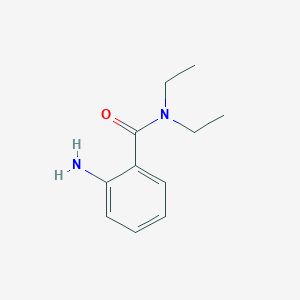
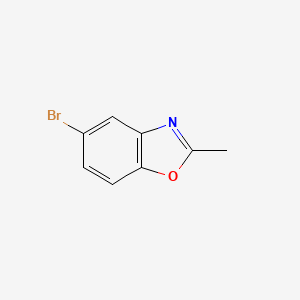
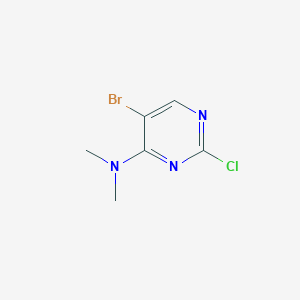
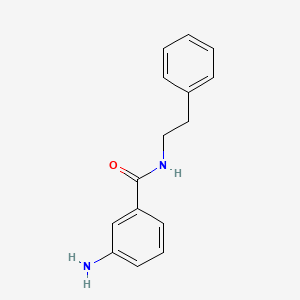
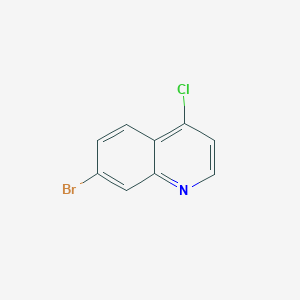
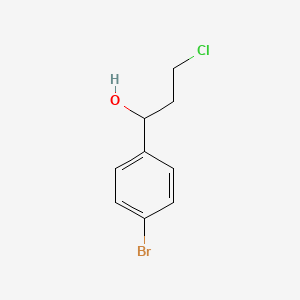
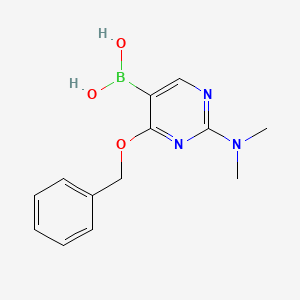
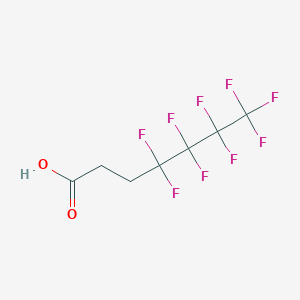
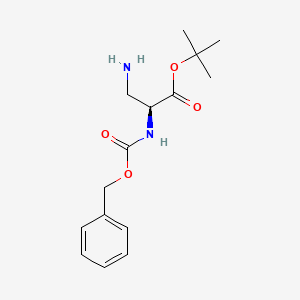
![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)